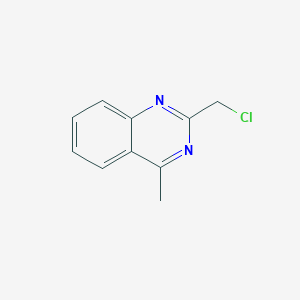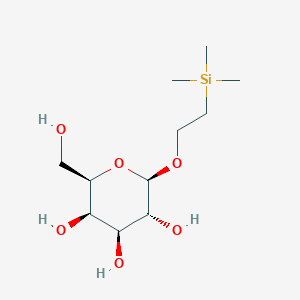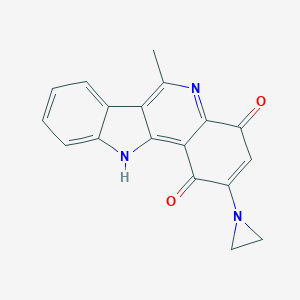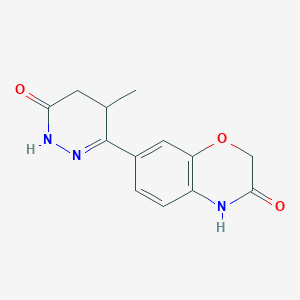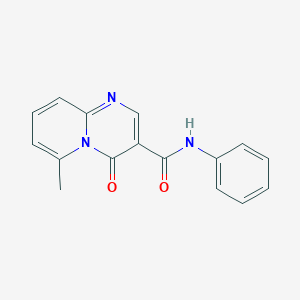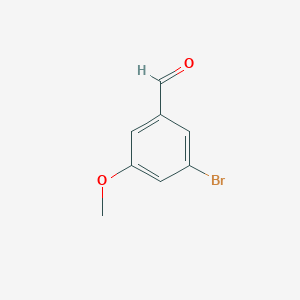
N-Boc-L-prolinol
Descripción general
Descripción
1-Boc-2-(S)-pirrolidinametanol es un compuesto quiral ampliamente utilizado en la síntesis orgánica y la investigación farmacéutica. El compuesto se caracteriza por la presencia de un anillo pirrolidínico, un grupo hidroxilo y un grupo protector terc-butoxicarbonilo (Boc). Esta combinación de grupos funcionales lo convierte en un intermedio versátil en la síntesis de diversas moléculas biológicamente activas.
Aplicaciones Científicas De Investigación
1-Boc-2-(S)-pirrolidinametanol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas, incluidos productos farmacéuticos y productos naturales.
Biología: El compuesto se emplea en el estudio de mecanismos enzimáticos e interacciones proteína-ligando.
Medicina: Sirve como intermedio en la síntesis de fármacos dirigidos a diversas enfermedades, incluido el cáncer y los trastornos neurológicos.
Industria: El compuesto se utiliza en la producción de productos químicos finos y como precursor en la síntesis de agroquímicos
Mecanismo De Acción
El mecanismo de acción de 1-Boc-2-(S)-pirrolidinametanol está relacionado principalmente con su papel como grupo protector en la síntesis orgánica. El grupo Boc protege la funcionalidad de la amina, permitiendo que se produzcan reacciones selectivas en otros sitios de la molécula. El grupo Boc se puede eliminar en condiciones ácidas, revelando la amina libre para su posterior funcionalización .
Compuestos similares:
1-Boc-2-(S)-pirrolidincarboxaldehído: Estructura similar pero con un grupo aldehído en lugar de un grupo hidroxilo.
1-Boc-2-(S)-pirrolidinometano: Estructura similar pero con un grupo metilo en lugar de un grupo hidroxilo.
1-Boc-2-(S)-pirrolidinometil tosilato: Estructura similar pero con un grupo tosilato en lugar de un grupo hidroxilo.
Singularidad: 1-Boc-2-(S)-pirrolidinametanol es único debido a su combinación de un centro quiral, un grupo hidroxilo y un grupo protector Boc. Esta combinación permite reacciones selectivas y lo convierte en un intermedio valioso en la síntesis de diversas moléculas complejas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: 1-Boc-2-(S)-pirrolidinametanol se puede sintetizar mediante varios métodos. Un enfoque común implica la reducción de 1-Boc-2-(S)-pirrolidincarboxaldehído utilizando un agente reductor como el borohidruro de sodio. La reacción se lleva a cabo típicamente en un solvente orgánico como el tetrahidrofurano (THF) a bajas temperaturas para garantizar una alta enantioselectividad .
Métodos de producción industrial: La producción industrial de 1-Boc-2-(S)-pirrolidinametanol a menudo implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso puede incluir pasos como la recristalización y la cromatografía para purificar el producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: 1-Boc-2-(S)-pirrolidinametanol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un compuesto carbonílico utilizando agentes oxidantes como el clorocromato de piridinio (PCC).
Reducción: El compuesto se puede reducir para formar 1-Boc-2-(S)-pirrolidinometano utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Reactivos y condiciones comunes:
Oxidación: PCC en diclorometano (DCM) a temperatura ambiente.
Reducción: LiAlH4 en THF a bajas temperaturas.
Sustitución: TsCl en piridina a temperatura ambiente.
Principales productos formados:
Oxidación: 1-Boc-2-(S)-pirrolidincarboxaldehído.
Reducción: 1-Boc-2-(S)-pirrolidinometano.
Sustitución: 1-Boc-2-(S)-pirrolidinometil tosilato.
Comparación Con Compuestos Similares
1-Boc-2-(S)-pyrrolidinecarboxaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
1-Boc-2-(S)-pyrrolidinemethane: Similar structure but with a methyl group instead of a hydroxyl group.
1-Boc-2-(S)-pyrrolidinemethyl tosylate: Similar structure but with a tosylate group instead of a hydroxyl group.
Uniqueness: 1-Boc-2-(S)-pyrrolidinemethanol is unique due to its combination of a chiral center, a hydroxyl group, and a Boc protecting group. This combination allows for selective reactions and makes it a valuable intermediate in the synthesis of various complex molecules .
Propiedades
IUPAC Name |
tert-butyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-4-5-8(11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFLLBPMZCIGRM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349181 | |
| Record name | N-Boc-L-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69610-40-8 | |
| Record name | N-Boc-L-prolinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-(+)-2-(Hydroxymethyl)pyrrolidine, N-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3R,4R)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B46743.png)
